molecular formula C9H13NO3S2 B13355622 2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid

2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No.: B13355622
M. Wt: 247.3 g/mol
InChI Key: KOGSLEYVUWTRIX-UHFFFAOYSA-N
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Description

2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid typically involves the condensation of a thiazolidinone derivative with a suitable aldehyde or ketone. One common method involves the reaction of 2-thioxothiazolidin-4-one with hexanoic acid in the presence of a catalyst under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can result in a variety of functionalized thiazolidinone derivatives .

Scientific Research Applications

2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as aldose reductase, which plays a role in diabetic complications. The compound may also interact with other proteins and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hexanoic acid moiety allows for different interactions and reactivity compared to similar compounds, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H13NO3S2

Molecular Weight

247.3 g/mol

IUPAC Name

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid

InChI

InChI=1S/C9H13NO3S2/c1-2-3-4-6(8(12)13)10-7(11)5-15-9(10)14/h6H,2-5H2,1H3,(H,12,13)

InChI Key

KOGSLEYVUWTRIX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)N1C(=O)CSC1=S

Origin of Product

United States

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